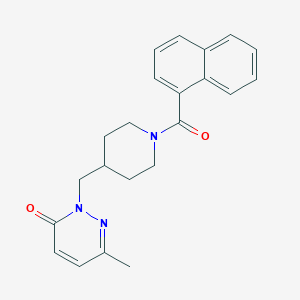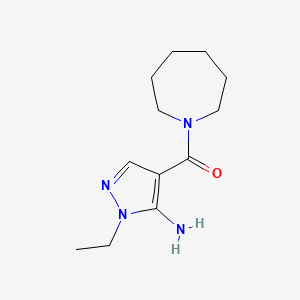![molecular formula C18H18FNO B2370981 N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide CAS No. 2411248-35-4](/img/structure/B2370981.png)
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide, also known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPM is a synthetic compound that belongs to the class of N-arylpropenamides and has been synthesized using various methods. In
Mécanisme D'action
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has been shown to have high selectivity and potency for FAAH inhibition, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. Inhibition of FAAH using N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has been shown to increase endocannabinoid levels, leading to various therapeutic effects such as pain relief, anti-inflammatory effects, and anti-anxiety effects. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide is its high selectivity and potency for FAAH inhibition. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has also been shown to have good solubility and stability, making it easy to handle in lab experiments. However, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has some limitations, including its potential toxicity and lack of studies on its long-term effects.
Orientations Futures
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has shown promising results in various studies, and there is a need for further research to explore its potential applications fully. Some of the future directions for N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide research include studying its long-term effects, exploring its potential as a cancer therapy, and investigating its potential as a treatment for various neurological disorders.
Conclusion:
In conclusion, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide works by inhibiting FAAH, leading to an increase in endocannabinoid levels and various therapeutic effects. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has high selectivity and potency for FAAH inhibition, making it a promising therapeutic agent. However, further research is needed to explore its potential fully.
Méthodes De Synthèse
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide can be synthesized using various methods, including the reaction of N-ethyl-N-phenylprop-2-enamide with 4-fluorobenzyl bromide in the presence of a base. Another method involves the reaction of N-ethyl-N-phenylprop-2-enamide with 4-fluorobenzaldehyde in the presence of a base. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. One of the significant applications of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide is its use as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes. Inhibition of FAAH using N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has been shown to increase endocannabinoid levels, leading to various therapeutic effects.
Propriétés
IUPAC Name |
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-3-17(21)20(4-2)18(14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h3,5-13,18H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUQWCWBDHWWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)




![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)
![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)
![2-Cyclopropyl-4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2370918.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2370920.png)
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)